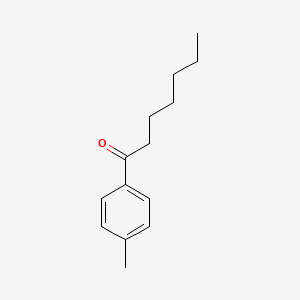
1-(4-Methylphenyl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H20O It is a derivative of toluene, where the methyl group is substituted with a heptanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)heptan-1-one can be synthesized through Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_3 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_7\text{H}_7\text{COC}7\text{H}{15} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts acylation, utilizing continuous flow reactors to ensure efficient mixing and heat management. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: Heptanol derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Applications De Recherche Scientifique
1-(4-Methylphenyl)heptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)heptan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of specific enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
4-Ethyltoluene: Similar in structure but with an ethyl group instead of a heptanoyl group.
4-Propionyltoluene: Contains a propionyl group instead of a heptanoyl group.
4-Butyryltoluene: Features a butyryl group in place of the heptanoyl group.
Uniqueness: 1-(4-Methylphenyl)heptan-1-one is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)heptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |
Clé InChI |
CYZHVLKQVXBTCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B8625454.png)



![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)







